N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2S/c17-16(18,19)15(13-10-20-14-9-5-4-8-12(13)14)21-24(22,23)11-6-2-1-3-7-11/h1-10,15,20-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGKXBPVGZSOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C2=CNC3=CC=CC=C32)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide typically involves the reaction of indole derivatives with trichloroethylidene compounds and benzenesulfonamide. One common method includes the use of N-(polychloroethylidene)arene- and trifluoromethanesulfonamides reacting with indole and N-substituted indoles to yield the desired product . The reaction conditions often involve the use of stoichiometric amounts of azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux in 1-propanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroethyl group.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Azobisisobutyronitrile (AIBN): Used as a radical initiator in cyclization reactions.
Hypophosphorous Acid: Used in reduction reactions.
Various Solvents: Such as 1-propanol, which is used under reflux conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives and sulfonamide compounds, which can have different biological and chemical properties.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₁₆H₁₂Cl₄N₂O₂S
Molecular Weight : 452.2 g/mol
IUPAC Name : 4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide
This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a trichloroethyl group and an indole moiety. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, studies on sulfonamide derivatives indicate that electron-withdrawing groups enhance antibacterial activity against various pathogens. The chloro substitutions in the benzene ring are particularly noted for improving potency against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The indole moiety is known for its role in cancer therapy. Compounds featuring indole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide could potentially exhibit similar anticancer properties due to its structural characteristics.
Neurological Research
There is emerging interest in the role of TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists in pain management and neurological disorders. Compounds structurally related to this compound are being explored as selective CNS penetrant chemical probes to study their effects on nociceptive pathways .
Inhibition Studies
In vitro studies have demonstrated that compounds similar to this compound can inhibit specific enzymes involved in bacterial cell wall synthesis, such as Mur enzymes. This inhibition is crucial for developing new antibiotics targeting resistant strains of bacteria .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. The results indicate that structural modifications can significantly enhance binding interactions with target proteins involved in disease mechanisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors and enzymes, modulating their activity. The trichloroethyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituted Benzenesulfonamide-Indole Derivatives
Several analogs share the benzenesulfonamide-indole scaffold but differ in substituents, impacting their biological activity and physicochemical properties:
Key Observations :
Pharmacologically Active Benzenesulfonamides
T0901317 (LXR Agonist)
- Structure : N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide.
- Activity : Potent liver X receptor (LXR) agonist with EC₅₀ ~300 nM; modulates lipid metabolism and atherosclerosis .
- Comparison : Unlike the target compound, T0901317 uses trifluoroethyl and hydroxyl-trifluoromethyl groups, emphasizing the role of fluorine in receptor binding. The trichloroethyl group may offer distinct electronic effects but lower metabolic stability compared to CF₃ .
GADD34:PP1 Inhibitors ()
- Examples : (S5) and (S6) feature thiourea and cinnamamide groups linked to trichloroethyl.
- Activity : Bind to GADD34:PP1 enzyme with docking energies of -12.3 kcal/mol, primarily via hydrophobic interactions. The target compound’s indole group may similarly engage in π-π stacking or hydrogen bonding .
Heterocyclic Analogs
- Thiadiazole Derivatives (): Replace indole with 1,3,4-thiadiazole. These compounds exhibit antimicrobial and antitumor activities, suggesting that the trichloroethyl group’s electronegativity enhances cytotoxicity .
- Quinoline Derivatives (): Substitution with quinoline improves enzyme binding (RMSD <3.5 Å vs. cinnamic acid derivatives), highlighting the importance of aromatic systems in target engagement .
Computational and Structural Insights
- Docking Studies : Tools like AutoDock Vina () and UCSF Chimera () predict that the trichloroethyl group in the target compound may occupy hydrophobic pockets in enzymes, similar to (S5)/(S6) .
- Crystallography : and provide structural data for related sulfonamides, confirming planar indole systems and sulfonamide geometry critical for binding .
Biological Activity
N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide, a compound with the CAS number 332145-68-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its potential therapeutic applications.
- Molecular Formula : C17H15Cl3N2O2S
- Molar Mass : 417.74 g/mol
- Structure : The compound features a sulfonamide group attached to an indole derivative, which is critical for its biological activity.
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it has been linked to the inhibition of carbonic anhydrase (CA), which plays a crucial role in regulating pH and fluid balance in tissues .
- Anticancer Activity : In vitro studies indicate that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For example, it has been tested against colon carcinoma cells and shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Antiviral Properties : Preliminary research suggests that derivatives of this compound may possess antiviral activities against several viruses, including influenza and herpes viruses. These effects are attributed to the compound's ability to interfere with viral replication mechanisms .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound on HCT-15 colon carcinoma cells. The compound exhibited a potent cytotoxic effect with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The mechanism was associated with apoptosis induction through mitochondrial pathways .
Case Study 2: Antiviral Potential
In another investigation focused on antiviral activity, derivatives of the compound were tested against various strains of influenza. The results demonstrated substantial inhibition of viral replication at low concentrations (EC50 values around 0.21 µM), indicating its potential as a lead compound for antiviral drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via cyclization reactions using acetonitrile as a solvent under reflux, followed by iodine-mediated cyclization in DMF with triethylamine. Key steps include:
- Use of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides as precursors .
- Cyclization at 80–100°C for 1–3 minutes to form the 1,3,4-thiadiazole core, with sulfur byproduct removal .
- Confirmation of structure via H and NMR spectroscopy .
Q. How can researchers reliably characterize the compound’s purity and structural integrity?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- FT-IR to verify functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm) .
- Mass spectrometry (HRMS) for molecular ion confirmation .
- NMR spectroscopy to resolve trichloroethyl and indole proton environments (H NMR: δ 7.2–8.1 ppm for aromatic protons; δ 4.5–5.5 ppm for CHCl groups) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models for this compound?
- Methodological Answer : Discrepancies in vibrational frequencies (e.g., indole N–H vs. sulfonamide S=O) can be addressed by:
- Comparing experimental FT-IR data with density functional theory (DFT)-calculated spectra .
- Adjusting solvent polarity in computational models to match experimental conditions (e.g., DMF vs. gas-phase simulations) .
- Validating NMR chemical shifts using solvent correction protocols (e.g., CDCl vs. DMSO-d) .
Q. How does the trichloroethyl group influence the compound’s biological activity compared to non-halogenated analogs?
- Methodological Answer : The trichloroethyl moiety enhances electrophilicity, facilitating nucleophilic interactions in biological systems:
- Molecular docking : Assess binding affinity to targets like RBM39 or DCAF15-DDB1-DDA1 E3 ligase using AutoDock Vina .
- SAR studies : Compare inhibitory activity against analogs (e.g., replacing Cl with F or H) via enzyme assays (IC measurements) .
- Cellular uptake : Use fluorescence tagging to evaluate membrane permeability differences .
Q. What experimental designs are recommended for studying the compound’s mechanism of action in protein interaction pathways?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins (e.g., ubiquitin ligases) .
- Kinetic studies : Monitor time-dependent inhibition using surface plasmon resonance (SPR) to determine / rates .
- CRISPR knockouts : Validate target specificity by deleting candidate genes (e.g., DCAF15) and measuring activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
